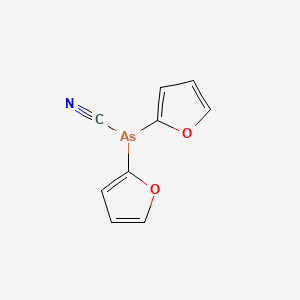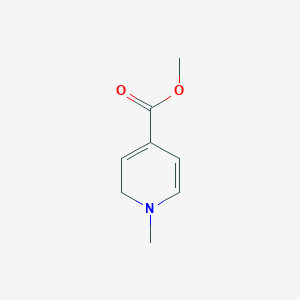
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid ester group and a methyl group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of 4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) typically involves the esterification of 4-pyridinecarboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized conditions for higher yield and purity.
化学反応の分析
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various binding interactions, influencing the compound’s overall activity .
類似化合物との比較
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) can be compared with other similar compounds, such as:
4-Pyridinecarboxylic acid: Lacks the ester group, leading to different chemical properties and reactivity.
1-Methyl-2H-pyridine-4-carboxylate: Similar structure but different substitution pattern, affecting its chemical behavior.
Methyl nicotinate: Another ester of pyridinecarboxylic acid, but with different substitution, leading to varied applications.
The uniqueness of 4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester (9CI) lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research applications.
特性
CAS番号 |
80845-59-6 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
methyl 1-methyl-2H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-5H,6H2,1-2H3 |
InChIキー |
WVSWISSODKXCHK-UHFFFAOYSA-N |
正規SMILES |
CN1CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
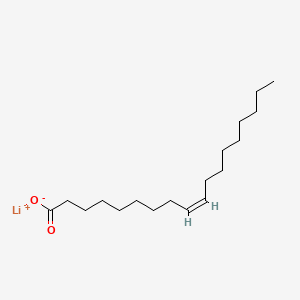
![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)
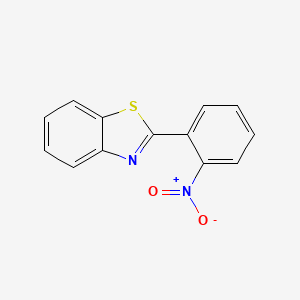
![hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B13797928.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)

![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)

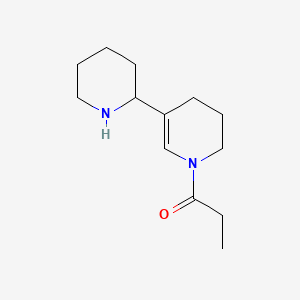
![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
